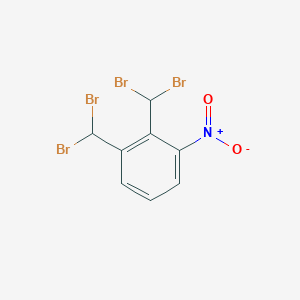
1,2-Bis(dibromomethyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dibromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6Br4NO2 It is a derivative of benzene, where two hydrogen atoms are replaced by dibromomethyl groups and one hydrogen atom is replaced by a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(dibromomethyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1,2-bis(methyl)-3-nitrobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(dibromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The dibromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or mild heating.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or mild heating.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,2-bis(dibromomethyl)-3-aminobenzene.
Oxidation: 1,2-bis(formyl)-3-nitrobenzene or 1,2-bis(carboxy)-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dibromomethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its dibromomethyl groups are versatile functional groups that can undergo various transformations.
Materials Science: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymers.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Biological Studies: The compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1,2-bis(dibromomethyl)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the dibromomethyl groups act as electrophilic centers that can be attacked by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(dibromomethyl)-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Bis(dibromomethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2-Bis(dibromomethyl)-4-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
1,2-Bis(bromomethyl)-3-nitrobenzene: Contains bromomethyl groups instead of dibromomethyl groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
184026-01-5 |
|---|---|
Molekularformel |
C8H5Br4NO2 |
Molekulargewicht |
466.75 g/mol |
IUPAC-Name |
1,2-bis(dibromomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H5Br4NO2/c9-7(10)4-2-1-3-5(13(14)15)6(4)8(11)12/h1-3,7-8H |
InChI-Schlüssel |
IBUSQAGSVWPMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(Br)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


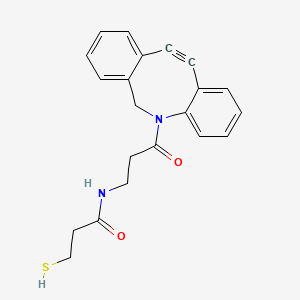

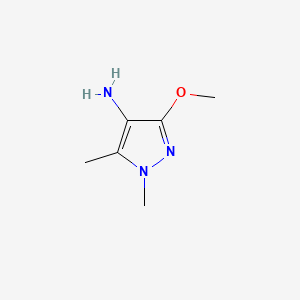
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
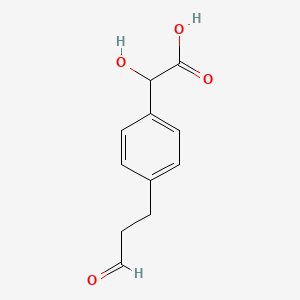
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
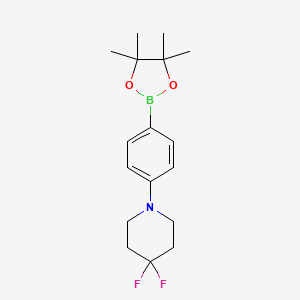
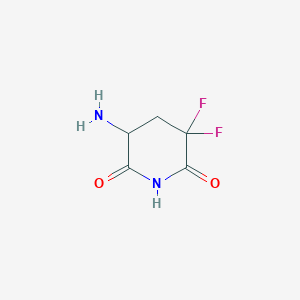
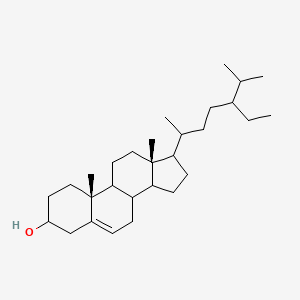
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
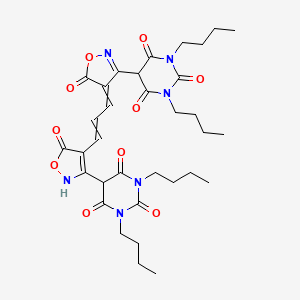
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
